

Spectroscopic Profile of Ethyl 4-chloro-4-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 4-chloro-4-oxobutanoate**

Cat. No.: **B044779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-chloro-4-oxobutanoate** (CAS No. 14794-31-1), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **Ethyl 4-chloro-4-oxobutanoate**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~4.15	Quartet	2H	-OCH ₂ CH ₃
~3.25	Triplet	2H	-C(O)CH ₂ -
~2.80	Triplet	2H	-CH ₂ C(O)O-
~1.25	Triplet	3H	-OCH ₂ CH ₃

Note: Predicted values are based on standard chemical shift correlations. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) [ppm]	Assignment
~172.5	Ester Carbonyl (-C(O)O-)
~171.0	Acyl Chloride Carbonyl (-C(O)Cl)
~61.0	-OCH ₂ CH ₃
~45.0	-C(O)CH ₂ -
~29.0	-CH ₂ C(O)O-
~14.0	-OCH ₂ CH ₃

Note: Predicted values are based on standard chemical shift correlations.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1810	Strong	C=O Stretch (Acyl Chloride)
~1735	Strong	C=O Stretch (Ester)
~1200-1000	Strong	C-O Stretch (Ester)
~2980-2850	Medium	C-H Stretch (Aliphatic)

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
164/166	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to ^{35}Cl and ^{37}Cl isotopes
129	Loss of Cl
119	Loss of $-\text{OCH}_2\text{CH}_3$
91	$[\text{C}_4\text{H}_3\text{O}_2]^+$

Note: The mass spectrum is available on databases such as SpectraBase.[\[1\]](#) The fragmentation pattern is predicted based on common fragmentation pathways for esters and acyl chlorides.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

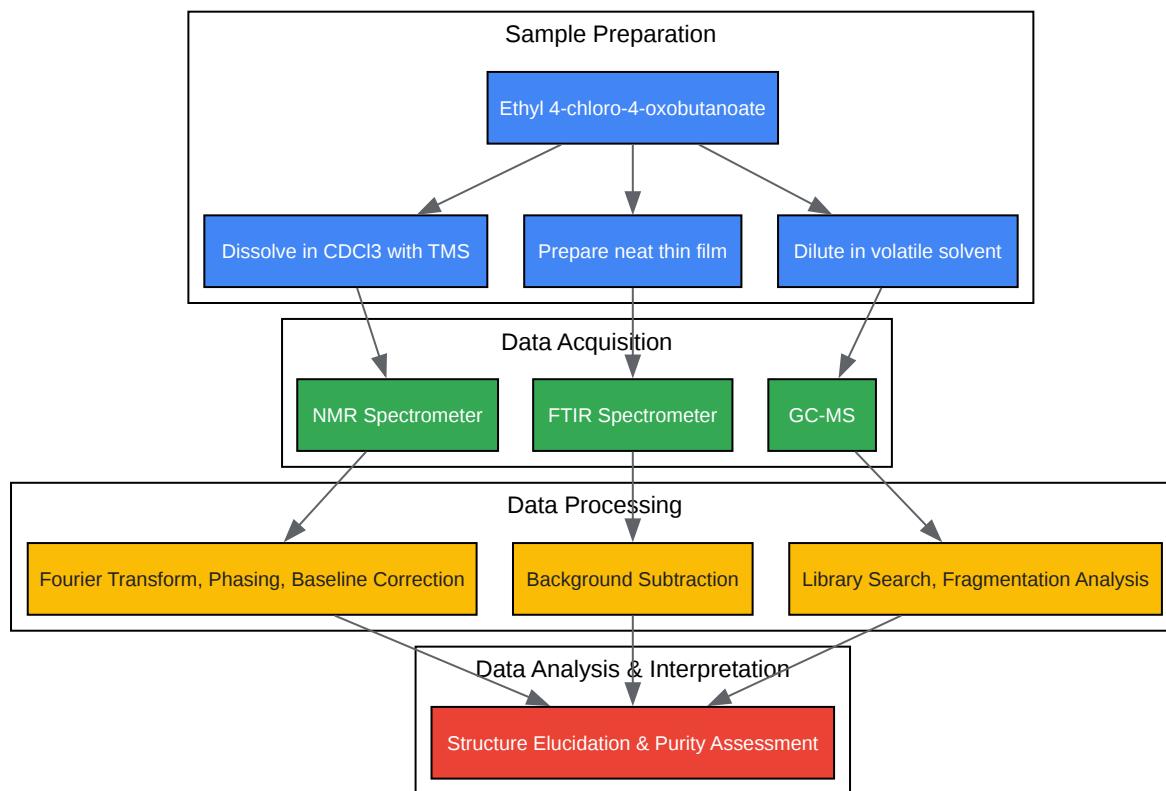
- Sample Preparation: Approximately 10-20 mg of **Ethyl 4-chloro-4-oxobutanoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
- Instrumentation: Spectra are acquired on a 300 MHz or higher NMR spectrometer.
- ^1H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: 0-12 ppm
- ^{13}C NMR Acquisition:

- Number of scans: 1024
- Relaxation delay: 2.0 s
- Pulse width: 30°
- Spectral width: 0-200 ppm
- Broadband proton decoupling is applied.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR spectrometer is used for analysis.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)


- Sample Preparation: The sample is diluted in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.
- GC-MS Conditions:
 - Injection: A small volume (e.g., 1 μL) of the prepared sample is injected into the GC.

- Column: A standard non-polar capillary column (e.g., DB-5ms) is used.
- Oven Program: A temperature gradient is employed to ensure separation of the analyte from any impurities.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: A scan range of m/z 35-200 is typically sufficient.
 - Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-chloro-4-oxobutanoate** is depicted below.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-chloro-4-oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044779#spectroscopic-data-nmr-ir-ms-of-ethyl-4-chloro-4-oxobutanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com